molecular formula LiNiOW B14268093 CID 71348140 CAS No. 189212-50-8

CID 71348140

Cat. No.: B14268093
CAS No.: 189212-50-8
M. Wt: 265.5 g/mol
InChI Key: RTEWUHBUTWUUSU-UHFFFAOYSA-N
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Description

CID 71348140 (PubChem Compound Identifier 71348140) is a chemical compound whose structural and functional characteristics are inferred from related derivatives within its chemical class. These compounds are characterized by cyclic ether moieties and methyl substitutions, which influence their biological activity and physicochemical properties.

Properties

CAS No.

189212-50-8

Molecular Formula

LiNiOW

Molecular Weight

265.5 g/mol

InChI

InChI=1S/Li.Ni.O.W

InChI Key

RTEWUHBUTWUUSU-UHFFFAOYSA-N

Canonical SMILES

[Li].O=[W].[Ni]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

CID 71348140 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

CID 71348140 has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 71348140 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares CID 71348140 with oscillatoxin derivatives and other structurally related compounds, based on available evidence:

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin E (CID 156582093) Oscillatoxin F (CID 156582092)
Molecular Formula C₂₉H₄₄O₈ (inferred) C₂₈H₄₂O₈ C₂₉H₄₄O₈ C₂₈H₄₂O₉ C₂₈H₄₂O₉
Molecular Weight ~532.65 g/mol 506.63 g/mol 532.65 g/mol 522.63 g/mol 522.63 g/mol
Key Structural Features Cyclic ether, methyl groups Cyclic ether, hydroxyl group Cyclic ether, 30-methyl substitution Epoxide ring, hydroxyl group Epoxide ring, methyl substitution
Bioactivity Marine toxin (inferred) Cytotoxic, ichthyotoxic Enhanced membrane permeability Antifungal, cytotoxic Antifungal, cytotoxic
Solubility Low (lipophilic) Low in water, soluble in organic solvents Similar to oscillatoxin D Moderate in polar solvents Moderate in polar solvents
Synthetic Methods Vacuum distillation Marine natural product isolation Semi-synthetic modification of oscillatoxin D Marine natural product isolation Marine natural product isolation

Key Findings:

Structural Nuances : this compound and its analogs differ in substituents (e.g., methyl or hydroxyl groups), which affect polarity and bioactivity. For example, the 30-methyl group in CID 185389 enhances lipophilicity compared to oscillatoxin D .

Biological Activity : Oscillatoxin derivatives exhibit cytotoxicity and antifungal properties, likely due to their ability to disrupt cell membranes. This compound is hypothesized to share these traits, given its structural alignment .

Analytical Differentiation : Techniques like GC-MS and LC-ESI-MS with collision-induced dissociation (CID) can distinguish isomers (e.g., this compound vs. oscillatoxin F) by analyzing fragmentation patterns .

Physicochemical and Pharmacokinetic Comparisons

Evidence from analogous compounds (e.g., CAS 1254115-23-5 and CAS 1761-61-1) provides insights into properties relevant to this compound:

  • Log Po/w : Oscillatoxin derivatives typically have high Log Po/w values (~1.8–2.5), indicating lipophilicity, which correlates with BBB permeability and membrane interaction .
  • Synthetic Challenges : Isolation via vacuum distillation (as seen in this compound’s analogs) requires precise temperature control to avoid degradation .
  • Bioavailability : Low solubility in aqueous media (e.g., oscillatoxin D’s solubility <1 mg/ml) limits oral bioavailability but enhances topical or injectable applications .

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